![molecular formula C14H16N2 B11888805 2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11888805.png)
2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole] is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a cyclobutane ring fused to a pyridoindole system, which imparts distinct chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole] typically involves the condensation of indole derivatives with cyclobutanone or its equivalents. One common method is the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the spirocyclic structure . The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce double bonds within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole or cyclobutane rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole] exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its spirocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydrospiro[β-carboline-1,1’-cyclohexane]: Similar spirocyclic structure but with a cyclohexane ring instead of a cyclobutane ring.
1-Benzyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole]: Contains a piperidine ring fused to the pyridoindole system.
Uniqueness
2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole] is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclobutane] |
InChI |
InChI=1S/C14H16N2/c1-2-5-12-10(4-1)11-6-9-15-14(7-3-8-14)13(11)16-12/h1-2,4-5,15-16H,3,6-9H2 |
InChI Key |
KCFIMVLPEVUUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C3=C(CCN2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


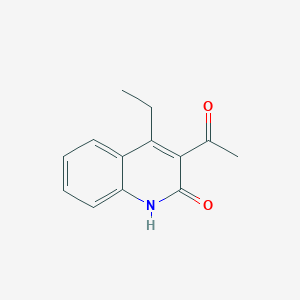


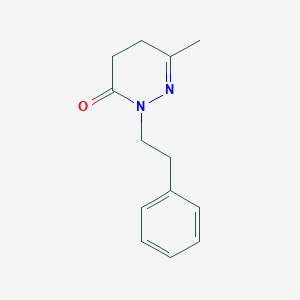
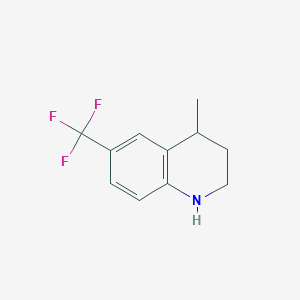
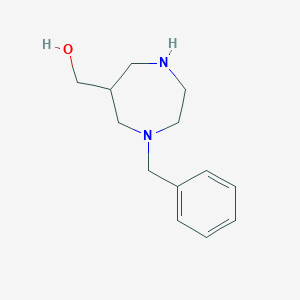
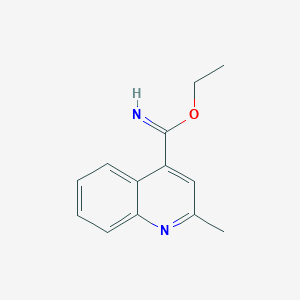
![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)
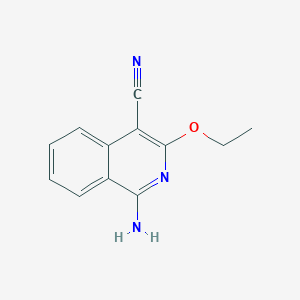

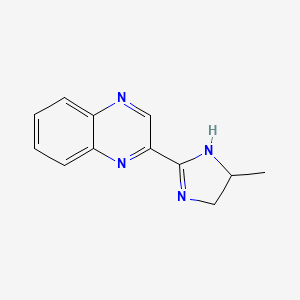
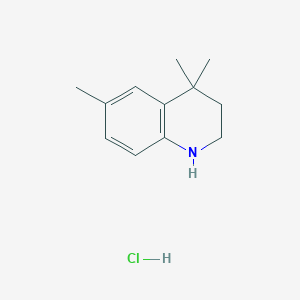
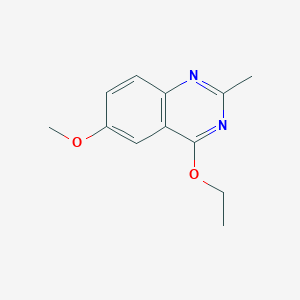
![4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione](/img/structure/B11888813.png)
